molecular formula C7H7BF2O2S B3241194 2,6-Difluoro-4-(methylthio)phenylboronic acid CAS No. 1451392-53-2

2,6-Difluoro-4-(methylthio)phenylboronic acid

Cat. No.: B3241194
CAS No.: 1451392-53-2
M. Wt: 204.01 g/mol
InChI Key: CQDPMRRHDCYXHG-UHFFFAOYSA-N
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Description

Evolution and Significance of Arylboronic Acids as Versatile Synthons

Arylboronic acids and their derivatives have become cornerstone reagents in organic synthesis, materials science, and pharmaceutical development. nih.gov Their rise to prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. acs.orgnih.gov Beyond this, their applications have expanded to include C-N, C-O, and C-S bond formations, highlighting their versatility. researchgate.netrsc.org The stability, generally low toxicity, and commercial availability of many arylboronic acids have further cemented their importance as versatile synthons in the construction of complex molecular architectures. nih.gov

Unique Structural and Electronic Features of 2,6-Difluoro-4-(methylthio)phenylboronic Acid

This compound is a fascinating molecule whose utility is defined by the interplay of its distinct substituents. The specific arrangement of two fluorine atoms ortho to the boronic acid group and a methylthio group in the para position imparts a unique combination of steric and electronic properties.

The presence of fluorine atoms on an aromatic ring significantly alters the compound's properties. researchgate.net Fluorine is the most electronegative element, and its introduction into an arylboronic acid has a profound electron-withdrawing inductive effect. nih.gov This generally increases the Lewis acidity of the boronic acid, a crucial factor in many of its reactions. researchgate.netnih.gov Specifically, ortho-fluorine substituents can influence the rate and selectivity of cross-coupling reactions. acs.org While the electron-withdrawing nature can enhance reactivity in some cases, the steric bulk of the ortho substituents can also present challenges, sometimes requiring specialized catalysts or reaction conditions to achieve efficient coupling. acs.orgresearchgate.net The presence of two ortho-fluorines in 2,6-difluorophenylboronic acid analogues can make them prone to deboronation under standard Suzuki-Miyaura conditions, necessitating the development of advanced precatalysts to facilitate their use in synthesis. acs.org

PropertyEffect of Ortho-Fluorine Substituents
Lewis Acidity Increased due to strong inductive electron withdrawal. researchgate.netnih.gov
Reactivity Can be enhanced, but may also be sterically hindered. acs.orgresearchgate.net
Stability Can be prone to protodeboronation, especially with two ortho-fluorines. acs.orgnih.gov

Role of Para-Methylthio Group in Modulating Electronic Properties and Potential for Further Functionalization

Substituent EffectDescription
Inductive Effect The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
Resonance Effect The lone pairs on the sulfur atom can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect.
Further Functionalization The methylthio group can be oxidized or otherwise modified, providing a route to further structural diversification.

Overview of Research Trajectories for Arylboronic Acid Derivatives

Research involving arylboronic acid derivatives continues to expand in several exciting directions. A major focus remains on the development of new and more efficient cross-coupling methodologies, including the use of novel catalysts and ligands to couple ever more challenging substrates under milder conditions. acs.orgmdpi.com Another significant area of research is the exploration of transition-metal-free transformations of arylboronic acids, which offers a more sustainable approach to the synthesis of valuable compounds like phenols, anilines, and haloarenes. nih.gov Furthermore, the unique properties of arylboronic acids are being leveraged in fields beyond traditional organic synthesis, such as in the development of chemical sensors, supramolecular materials, and therapeutic agents. researchgate.netmackenzie.br

Scope and Delimitation of the Research Landscape for this compound

The research landscape for this compound is primarily situated within the context of its application as a building block in synthetic chemistry, particularly for the introduction of the 2,6-difluoro-4-(methylthio)phenyl moiety into larger molecules. Its utility is most pronounced in the synthesis of complex organic molecules, likely within the pharmaceutical and agrochemical industries, where the presence of fluorine atoms is known to impart desirable properties such as increased metabolic stability and binding affinity. The specific combination of ortho-fluorines and a para-methylthio group makes it a specialized reagent, likely employed in late-stage functionalization or when precise electronic and steric properties are required in the target molecule. Current research does not focus on the biological activity of this compound itself, but rather on its utility as a synthon.

Properties

IUPAC Name

(2,6-difluoro-4-methylsulfanylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDPMRRHDCYXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)SC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2,6 Difluoro 4 Methylthio Phenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. ubc.cawikipedia.org The reaction couples an organoboron compound, such as 2,6-Difluoro-4-(methylthio)phenylboronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgmdpi.com The unique substitution pattern of this compound, featuring both sterically demanding and electronically modifying groups, presents specific mechanistic challenges and considerations.

Detailed Mechanistic Pathways: Oxidative Addition, Transmetallation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.orglibretexts.orgresearchgate.net

Transmetallation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., OH⁻, OR⁻) to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻). wikipedia.orgresearchgate.netyoutube.com This boronate then reacts with the Ar-Pd-X complex. The halide or other group on the palladium is displaced, and the aryl group from the boronate coordinates to the palladium, resulting in a diarylpalladium(II) complex (Ar-Pd-Ar'). rsc.org The precise mechanism of transmetallation has been a subject of extensive study, with evidence pointing towards pathways involving either an intermediate palladium-hydroxo complex reacting with the neutral boronic acid or the palladium-halide complex reacting with the activated boronate. researchgate.netillinois.edunih.gov

Reductive Elimination : In the final step, the newly formed diarylpalladium(II) complex undergoes reductive elimination. The two organic groups (Ar and Ar') couple to form the desired biaryl product (Ar-Ar'), and the palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. libretexts.orgjimdo.comyoutube.com This step typically requires the two aryl groups to be in a cis orientation on the palladium center. yonedalabs.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle.
StepReactantsTransformationProductChange in Pd Oxidation State
Oxidative AdditionPd(0) complex, Organic Halide (R¹-X)Insertion of Pd into the R-X bondR¹-Pd(II)-X complex0 to +2
TransmetallationR¹-Pd(II)-X, Activated Boronic Acid ([R²B(OH)₃]⁻)Transfer of R² group from boron to palladiumR¹-Pd(II)-R² complexNo change
Reductive EliminationR¹-Pd(II)-R² complexFormation of R¹-R² bondR¹-R² (coupled product), Pd(0) complex+2 to 0

Influence of Fluorine and Methylthio Substituents on Transmetallation Kinetics and Equilibrium

The substituents on this compound significantly influence the kinetics and thermodynamics of the Suzuki-Miyaura reaction, particularly the transmetallation step.

Fluorine Substituents : The two ortho-fluorine atoms are highly electron-withdrawing, which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the initial formation of the ate-complex (boronate) with the base, which is necessary for transmetallation. researchgate.net However, these bulky ortho groups also create significant steric hindrance around the carbon-boron bond. researchgate.netorganic-chemistry.org This steric crowding can impede the approach of the boronate to the palladium center, potentially slowing the rate of transmetallation. beilstein-journals.orgnih.gov Studies on highly fluorinated arylboronic esters have shown that fluoride (B91410) ions can play a complex role, sometimes forming fluorido-palladium complexes that exhibit high reactivity in the transmetallation step. researchgate.netnih.gov

The combination of these effects makes the transmetallation involving this compound a delicate balance between electronic activation from the fluorine atoms and steric/coordinative inhibition from both the ortho-fluorines and the para-methylthio group.

Role of Catalyst, Base, and Solvent Systems on Reaction Efficiency and Selectivity

Achieving high efficiency and selectivity in Suzuki-Miyaura couplings with sterically hindered and electronically complex substrates like this compound requires careful optimization of the reaction components. researchgate.net

Catalyst System : The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is critical. rsc.org For sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, RuPhos, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands are often necessary. libretexts.orgorganic-chemistry.orgmdpi.com These ligands promote the oxidative addition and reductive elimination steps and can stabilize the catalytically active species. mdpi.comlibretexts.org The steric bulk of the ligand helps to create a coordinatively unsaturated metal center that facilitates substrate binding while also promoting the final C-C bond-forming reductive elimination. organic-chemistry.org

Base : The base is essential for the activation of the boronic acid to form the boronate. researchgate.netprinceton.edu For hindered boronic acids, stronger bases such as K₃PO₄, Cs₂CO₃, or t-BuOK are often more effective than weaker ones. organic-chemistry.orgacs.org The choice of cation associated with the base (e.g., K⁺, Cs⁺) can also influence the reaction rate, with larger cations sometimes accelerating the coupling of bulky substrates. acs.org The base's role can be multifaceted, also influencing the formation of active palladium-oxo species and promoting reductive elimination. researchgate.net

Solvent System : The solvent must be capable of dissolving the various components of the reaction mixture. Often, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is used to facilitate the dissolution of both the organic substrates and the inorganic base. youtube.com The choice of solvent can impact reaction rates and, in some cases, selectivity. For instance, polar aprotic solvents like dioxane have proven effective for challenging couplings involving sterically hindered substrates. organic-chemistry.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Hindered Boronic Acids.
ComponentExamplesFunctionReference
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of catalytically active Pd(0) rsc.org
LigandSPhos, RuPhos, P(tBu)₃, NHCsStabilize catalyst, promote key steps libretexts.orgorganic-chemistry.org
BaseK₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOKActivates boronic acid to boronate organic-chemistry.orgacs.org
SolventDioxane/H₂O, Toluene/H₂O, THFDissolves reactants and reagents organic-chemistry.org

Studies on Catalyst Deactivation and Regeneration in Cross-Coupling Cycles

Catalyst deactivation is a common issue in Suzuki-Miyaura reactions that can lead to lower yields and inconsistent reaction times. researchgate.net Deactivation can occur through several pathways:

Formation of Palladium Black : The active Pd(0) species can agglomerate to form inactive palladium nanoparticles or bulk metal (palladium black), particularly at high temperatures or low ligand concentrations. researchgate.net

Ligand Degradation : The phosphine ligands themselves can undergo oxidation or other degradation pathways, reducing the concentration of the active catalyst.

Dimerization : Catalyst intermediates, such as Pd(II)-aryl species, can sometimes dimerize to form inactive bridged complexes, representing a catalyst deactivation pathway. chemrxiv.orgnih.govacs.org

Substrate-Induced Deactivation : As noted earlier, the methylthio group in this compound could potentially poison the catalyst by strongly coordinating to the palladium center. researchgate.net

Strategies to mitigate catalyst deactivation include using robust ligands that resist degradation and form stable monomeric palladium complexes, controlling reagent stoichiometry to avoid precipitation of the catalyst, and carefully managing reaction temperature and time. researchgate.net While regeneration of deactivated catalysts is challenging in a batch process, understanding the deactivation pathways is crucial for developing more robust and efficient catalytic systems. chemrxiv.orgresearchgate.net

Oxidation Pathways of the Boronic Acid Moiety

Arylboronic acids can be readily converted into other functional groups, with one of the most common transformations being oxidation to the corresponding phenol. nih.govarkat-usa.org

Formation of Phenolic Derivatives

The oxidation of arylboronic acids to phenols, known as ipso-hydroxylation, is a synthetically valuable reaction. rsc.org This transformation is typically achieved using an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), often under basic conditions, although catalyst-free methods have also been developed. arkat-usa.orgrsc.org

The generally accepted mechanism proceeds as follows:

The boronic acid reacts with the hydroperoxide anion (OOH⁻), formed from the reaction of H₂O₂ with a base, or directly with H₂O₂ to form a boronate-peroxide adduct. arkat-usa.orgrsc.org

This intermediate undergoes a 1,2-anionic rearrangement where the aryl group migrates from the boron atom to the adjacent oxygen atom, with the displacement of a hydroxide (B78521) ion as a leaving group. rsc.org

The resulting boronate ester is then readily hydrolyzed under the reaction conditions to yield the final phenolic product, in this case, 2,6-Difluoro-4-(methylthio)phenol. rsc.orgwikipedia.org

This reaction is generally high-yielding and tolerates a wide range of functional groups. nih.gov Notably, oxidation-sensitive functionalities such as sulfides and aldehydes can often survive the reaction conditions without being over-oxidized, demonstrating the chemoselectivity of this transformation. nih.gov This makes the oxidation of this compound a viable route to its corresponding phenol.

Mechanisms of Protodeboronation and Oxidative Decomposition

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in processes utilizing arylboronic acids, such as the Suzuki-Miyaura cross-coupling. wikipedia.orged.ac.uk The propensity for this compound to undergo this reaction is heightened due to its specific substitution pattern. The presence of two ortho-fluorine substituents, which are strongly electron-withdrawing, renders the arylboronic acid particularly susceptible to C-B bond cleavage, especially under aqueous basic conditions. researchgate.net

Mechanistic studies have revealed several pathways for protodeboronation, with the reaction's pH being a critical factor. wikipedia.org For 2,6-disubstituted arylboronic acids like the title compound, the mechanism often deviates from simpler phenylboronic acids. ed.ac.uk Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion, [ArB(OH)₃]⁻. ed.ac.uk For 2,6-difluorophenylboronic acid, kinetic studies show a rise in the reaction rate that plateaus at a pH above the acid's pKa, which is consistent with a water-mediated unimolecular decomposition of the boronate. nih.gov This pathway involves the rate-limiting cleavage of the C-B bond in the boronate species. nih.gov This facile decomposition is a key consideration in designing cross-coupling reactions, as the base required for the catalytic cycle can also promote this competing protodeboronation pathway. ed.ac.ukresearchgate.net

The general mechanisms for protodeboronation can be categorized as:

Acid-Catalysed: A reaction between the boronic acid and an acid, proceeding via electrophilic aromatic substitution of boron by a proton. wikipedia.orged.ac.uk

Base-Catalysed: Involves a pre-equilibrium formation of the boronate anion, followed by a rate-limiting reaction with a proton source like water. wikipedia.org For highly electron-deficient systems like 2,6-difluorophenylboronates, this process can be particularly rapid. researchgate.netnih.gov

Table 1: Factors Influencing Protodeboronation of Arylboronic Acids

Factor Influence on this compound Reference
pH Increased rate in basic media due to boronate formation. ed.ac.uknih.gov
Ortho Substituents Two ortho-fluorine groups significantly accelerate the reaction. researchgate.neted.ac.uk
Aqueous Media Water acts as a proton source for the C-B bond cleavage. wikipedia.orged.ac.uk
Temperature Higher temperatures generally increase the rate of decomposition. wikipedia.org

Oxidative decomposition is another potential degradation pathway, although protodeboronation is often the more pressing concern for electron-deficient arylboronic acids. Oxidation can lead to the formation of phenols, further consuming the boronic acid and reducing the efficiency of desired coupling reactions.

Reactivity of the Methylthio Group in Further Transformations

The methylthio (-SCH₃) group in this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is a common and synthetically useful reaction for organosulfur compounds. researchgate.net The oxidation state of the sulfur atom significantly alters the electronic properties of the molecule; the sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) groups are much stronger electron-withdrawing groups than the parent sulfide.

The oxidation of sulfides to sulfoxides, and subsequently to sulfones, can be achieved using a variety of oxidizing agents. organic-chemistry.org Careful selection of the oxidant and reaction conditions is necessary to control the level of oxidation, as over-oxidation of the sulfoxide to the sulfone is a common outcome. researchgate.net

Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): A green and inexpensive oxidant, often used with a catalyst. Tantalum carbide and niobium carbide have been shown to catalyze the selective oxidation of sulfides to sulfoxides and sulfones, respectively. organic-chemistry.org

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides. Typically, one equivalent of m-CPBA yields the sulfoxide, while two or more equivalents lead to the sulfone. organic-chemistry.org

Urea-Hydrogen Peroxide: A stable and easily handled solid oxidant that can be used for the conversion of sulfides to sulfones. organic-chemistry.org

The oxidation of the related 4-(methylthio)phenylboronic acid is a known reaction, highlighting the compatibility of the boronic acid moiety with these oxidative conditions.

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing Agent Typical Product(s) Key Features Reference
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone Environmentally benign; selectivity can be controlled with catalysts. organic-chemistry.org
m-CPBA Sulfoxide, Sulfone Highly efficient; stoichiometry controls the oxidation level. organic-chemistry.org
Urea-Hydrogen Peroxide Sulfone Stable, solid-state reagent. organic-chemistry.org
Sodium Perborate (NaBO₃) Sulfoxide, Sulfone Can be used for oxidation while leaving boronic esters intact. nih.gov

Nucleophilic Aromatic Substitution Enabled by Fluorine Activation

The two fluorine atoms positioned ortho to the carbon-boron bond in this compound strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). mdpi.com The high electronegativity of fluorine withdraws electron density from the ring, making it susceptible to attack by nucleophiles. mdpi.com In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms as a fluoride ion.

This reactivity provides a pathway to further functionalize the aromatic core of the molecule. A wide range of nucleophiles can be employed in these reactions, including amines, azoles, and carboxylic acids, often under mild conditions. nih.gov Organic photoredox catalysis has emerged as a modern method to facilitate the SNAr of even unactivated fluoroarenes, expanding the scope of this transformation. nih.gov The site selectivity of the reaction is typically governed by the electronic properties of the arene. nih.gov The presence of the boronic acid and methylthio groups will influence the regioselectivity of the nucleophilic attack.

Exploration of Other Transition-Metal-Catalyzed Transformations (e.g., Heck, Sonogashira, Negishi Analogues)

While arylboronic acids are most famously used in the Suzuki-Miyaura coupling, they can also participate in other transition-metal-catalyzed C-C bond-forming reactions, often as alternatives to the more traditional aryl halides.

Heck Reaction Analogues: The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org However, variations using arylboronic acids as the arylating agent have been developed. nih.gov These "halide-free" Heck-type reactions are considered more environmentally benign as they avoid the formation of halide waste. nih.gov The reaction typically requires a palladium catalyst and an oxidant, such as a Cu(II) salt, to regenerate the active Pd(II) species from Pd(0) in the catalytic cycle. nih.gov

Sonogashira Reaction Analogues: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, traditionally by coupling an aryl halide with a terminal alkyne using a palladium catalyst and a copper co-catalyst. wikipedia.org While less common, Sonogashira-type couplings involving boronic acids have been reported. For instance, copper-catalyzed couplings of boronic acids with terminal alkynes can proceed through a mechanism involving oxidative addition, transmetalation, and reductive elimination stages to form the desired aryl-alkyne product. mdpi.com Modern protocols also focus on copper-free conditions, which can be advantageous in the synthesis of complex molecules and pharmaceuticals. nih.gov

Negishi Reaction Analogues: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. Direct analogues using boronic acids in place of organozinc reagents are not the standard protocol. However, the underlying principle of transmetalation is central to all these cross-coupling reactions. It is mechanistically conceivable to generate an organometallic species in situ from the boronic acid that could then participate in a Negishi-like catalytic cycle.

Table 3: Overview of Transition-Metal-Catalyzed Reactions

Reaction Typical Substrates Metal Catalyst Key Feature of Analogue Reference
Heck Aryl halide + Alkene Palladium Arylboronic acid used as aryl source with an oxidant. nih.govnih.gov
Sonogashira Aryl halide + Alkyne Palladium/Copper Copper-catalyzed coupling of boronic acid with alkyne. wikipedia.orgmdpi.com
Negishi Organozinc + Aryl halide Palladium/Nickel Involves organozinc reagents; direct boronic acid use is not standard. -

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The strategic placement of substituents on the phenyl ring of 2,6-difluoro-4-(methylthio)phenylboronic acid makes it a powerful tool for chemists to design and synthesize molecules with tailored three-dimensional structures and functionalities.

Synthesis of Biaryl and Heterobiaryl Compounds

The primary application of phenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl scaffolds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. The two ortho-fluorine atoms in this compound exert a significant steric and electronic influence on the reaction.

The steric hindrance from the ortho-substituents can be leveraged to control the atropisomerism of the resulting biaryl product, which is crucial in the synthesis of chiral ligands and biologically active molecules. beilstein-journals.org The electron-withdrawing nature of the fluorine atoms can also modulate the reactivity of the boronic acid, and in some cases, influence the efficiency and selectivity of the cross-coupling reaction. nih.gov For instance, 2,6-difluorophenylboronic acid has been successfully employed in Suzuki-Miyaura couplings to prepare key intermediates for organic semiconductors and potent biological agonists. The presence of the para-methylthio group offers an additional site for potential functionalization, further expanding the molecular diversity that can be achieved.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions with Ortho-Substituted Phenylboronic Acids

Aryl Halide Boronic Acid Catalyst/Ligand Product Yield (%) Reference
4-Chloro-3-methylanisole 2,6-Difluorophenylboronic acid Pd(OAc)₂ / SPhos 2-(2,6-Difluorophenyl)-5-methylanisole >95
1-Bromo-4-nitrobenzene 2-Methylphenylboronic acid Pd(PPh₃)₄ 2-Methyl-4'-nitrobiphenyl 85 nih.gov

This table presents data for structurally related compounds to illustrate the utility of ortho-substituted phenylboronic acids in Suzuki-Miyaura reactions.

Integration into Macrocyclic and Supramolecular Frameworks

Boronic acids are valuable precursors for the construction of macrocycles and other supramolecular structures due to their ability to undergo various coupling reactions and to form reversible covalent bonds with diols. rsc.org The rigid and defined geometry of the 2,6-difluoro-4-(methylthio)phenyl moiety can be exploited to create macrocycles with specific shapes and cavity sizes. These structures are of interest for their applications in host-guest chemistry, molecular sensing, and catalysis.

The synthesis of boron-containing macrocycles often involves multiple Suzuki-Miyaura coupling reactions to link several aryl units together. rsc.org The defined substitution pattern of this compound would allow for precise control over the final architecture of the macrocycle.

Stereoselective and Enantioselective Synthetic Applications

The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis. While specific applications of this compound in this area are not yet widely reported, the principles of asymmetric catalysis using related compounds are well-established. For example, chiral biaryl compounds, which can be synthesized using ortho-substituted phenylboronic acids, are widely used as chiral ligands in a variety of asymmetric reactions. beilstein-journals.org

Furthermore, boronic acids themselves can participate in stereoselective reactions. Perfluorophenylboronic acid has been shown to catalyze the stereoselective synthesis of glycosides. nih.gov The unique electronic properties conferred by the fluorine and methylthio groups could potentially be harnessed to develop novel stereoselective transformations.

Functionalization of Aromatic and Heteroaromatic Systems

The introduction of substituted phenyl groups onto other aromatic and heteroaromatic rings is a common strategy for modifying the properties of organic molecules.

Introduction of Substituted Phenyl Moieties

Through the Suzuki-Miyaura reaction, the 2,6-difluoro-4-(methylthio)phenyl group can be readily introduced into a wide range of aromatic and heteroaromatic systems. This allows for the fine-tuning of the steric and electronic properties of the target molecule. The introduction of this specific moiety can impact factors such as solubility, crystal packing, and biological activity. For example, the incorporation of fluorinated phenyl groups is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. chemimpex.com

Strategies for Ortho-Functionalization Directivity

The substituents on an aromatic ring can direct further functionalization to specific positions. The fluorine atoms in the ortho positions of this compound enhance the acidity of the adjacent C-H bonds. This increased acidity can be exploited in transition metal-catalyzed C-H functionalization reactions, directing the introduction of new substituents to the remaining ortho positions (positions 3 and 5). whiterose.ac.uk This provides a powerful strategy for the regioselective synthesis of polysubstituted aromatic compounds, which can be challenging to access through traditional methods.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-Difluorophenylboronic acid
4-Chloro-3-methylanisole
2-(2,6-Difluorophenyl)-5-methylanisole
1-Bromo-4-nitrobenzene
2-Methylphenylboronic acid
2-Methyl-4'-nitrobiphenyl
2-Bromobenzamide
Naphthalene-1-boronic acid
N-(1,1'-Binaphthalen-2-yl)benzamide

Development of Novel Materials

The strategic placement of fluorine and methylthio groups on the phenylboronic acid scaffold allows for fine-tuning of the electronic properties, intermolecular interactions, and reactivity of the resulting materials. This has led to its exploration in several areas of materials science.

The boronic acid functional group is well-suited for polymerization reactions, including Suzuki-Miyaura cross-coupling and condensation reactions, enabling the integration of the 2,6-difluoro-4-(methylthio)phenyl unit into various polymer backbones. In the realm of porous materials, this compound serves as a functionalized linker for the synthesis of Covalent Organic Frameworks (COFs).

Table 1: Potential Contributions of Functional Groups in Polymeric and COF Structures

Functional Group Potential Contribution
Boronic Acid Enables formation of boronate esters for COF linkage and polymerization.
Difluoro Substituents Enhances thermal stability, influences crystal packing, and modifies electronic properties.

Phenylboronic acids are integral components in the design of materials for optoelectronics and fluorescent sensors. The electronic nature of the aromatic ring, which is significantly influenced by the fluorine and methylthio substituents, plays a crucial role in determining the photophysical properties of these materials. The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the molecular orbitals, potentially leading to materials with desirable characteristics for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the boronic acid group is a well-established recognition motif for diols, such as those found in saccharides. This interaction can be harnessed to design fluorescent probes where the binding of a target analyte modulates the fluorescence output. The specific substitution pattern of this compound can be used to fine-tune the probe's selectivity and sensing mechanism. For instance, the interaction with an analyte can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in fluorescence. semanticscholar.org

Table 2: Key Parameters for Optoelectronic and Sensing Applications

Parameter Influence of this compound
LUMO/HOMO Energy Levels Tunable by the electron-withdrawing fluorine atoms.
Fluorescence Quantum Yield Affected by the interplay of all functional groups.
Binding Affinity/Selectivity The boronic acid provides a binding site for diols.

| Sensing Mechanism | Can be based on modulation of ICT or other photophysical processes. |

The reversible formation of boronate esters from boronic acids and diols is a cornerstone for the development of stimuli-responsive or "smart" materials. mdpi.com These materials can change their properties in response to external stimuli such as pH, the presence of specific molecules like glucose, or light. mdpi.comrsc.org

Hydrogels constructed from polymers incorporating this compound can exhibit swelling or shrinking behavior in response to changes in glucose concentration or pH. This is due to the equilibrium between the charged, tetrahedral boronate ester and the neutral, trigonal boronic acid. mdpi.com This property is of significant interest for applications in drug delivery systems and biomedical sensors. The fluorine and methylthio groups can further modulate the sensitivity and response kinetics of these materials.

Table 3: Stimuli and Responses in Boronic Acid-Based Materials

Stimulus Underlying Mechanism Potential Application
pH Change Equilibrium shift between trigonal boronic acid and tetrahedral boronate anion. pH-responsive drug release.
Glucose/Diols Reversible formation of boronate esters. Glucose-sensing hydrogels, self-regulated insulin (B600854) delivery. mdpi.com

| Light | Can be used to trigger changes in a photosensitive system incorporating the boronic acid. | Photo-controlled material properties. rsc.org |

Interdisciplinary Research Applications

Chemical Biology Research Tools

Phenylboronic acids are versatile tools in chemical biology due to their unique ability to form reversible covalent bonds, particularly with diols. This property allows for the specific targeting and interaction with a range of biological molecules.

Probes for Enzyme Inhibition Studies

The boronic acid moiety is a known pharmacophore for inhibiting various enzymes, especially serine proteases and β-lactamases. The boron atom acts as a Lewis acid, enabling it to form a stable, tetrahedral adduct with nucleophilic residues (like serine) in an enzyme's active site. This mimics the transition state of the natural substrate, leading to potent and often reversible inhibition. Phenylboronic acid derivatives have been successfully developed as inhibitors for these enzyme classes. mdpi.com

Despite this well-established role for the boronic acid functional group, specific research detailing the use of 2,6-Difluoro-4-(methylthio)phenylboronic acid as a probe for enzyme inhibition studies has not been identified in the available literature.

Interaction with Biological Molecules for Recognition Studies

A primary application of boronic acids in chemical biology is their ability to bind selectively and reversibly with molecules containing 1,2- or 1,3-diol functionalities. nih.gov This interaction is fundamental to recognizing important biological molecules such as saccharides (e.g., glucose), glycoproteins, and ribonucleic acids, which are abundant in biological systems. nih.gov This specific binding has been harnessed to develop synthetic receptors, or "boronolectins," that can mimic the molecular recognition capabilities of natural lectins. researchgate.net

While the principle of diol recognition is central to the function of all phenylboronic acids, there are no specific studies in the reviewed literature that investigate the interaction of this compound with biological molecules for recognition purposes.

Dynamic Covalent Chemistry in Biological Systems

Dynamic covalent chemistry (DCC) involves the formation of reversible covalent bonds under equilibrium control. The reaction between boronic acids and diols to form boronate esters is a prime example of a dynamic covalent interaction used in biological contexts. nih.govmdpi.com This reversibility allows for the creation of "smart" materials and systems that can adapt to their environment. Applications include the development of self-healing hydrogels, drug delivery systems that release payloads in response to specific stimuli (like changes in pH or glucose concentration), and dynamic combinatorial libraries for drug discovery. nih.gov

The application of this compound in dynamic covalent chemistry within biological systems has not been specifically documented in published research.

Development of Chemical Sensors and Detection Systems

The specific and reversible binding properties of phenylboronic acids make them excellent candidates for the recognition element in chemical sensors. These sensors can be designed to detect a variety of analytes through different signaling mechanisms, such as fluorescence or colorimetric changes.

Recognition of Diol-Containing Substrates (e.g., Glucose Analogues)

Phenylboronic acid-based sensors have been extensively developed for the detection of saccharides, with a significant focus on glucose for diabetes monitoring. nih.gov The binding of a diol-containing molecule like glucose to the boronic acid can trigger a conformational change or alter the electronic properties of an attached signaling molecule (a fluorophore or chromophore), resulting in a measurable change in the optical signal. nih.govresearchgate.net

Currently, there is no available research focused on the specific use of this compound in chemical sensors for the recognition of glucose analogues or other diol-containing substrates.

Sensing of Anions (e.g., Fluoride (B91410), Cyanide)

The boron atom in boronic acids is electron-deficient, allowing it to act as a Lewis acid and interact with nucleophilic anions like fluoride (F⁻) and cyanide (CN⁻). nih.gov This interaction can be exploited for anion sensing. When integrated into a system with a reporter molecule, the binding of an anion to the boron center can induce a detectable optical or electrochemical signal, forming the basis of a chemical sensor. rsc.org

Specific studies on the development of this compound as a component in sensor systems for the detection of fluoride, cyanide, or other anions are not present in the current scientific literature.

Summary of Research Applications

The following table summarizes the potential application areas for phenylboronic acids and notes the status of research specifically for this compound.

Application Area General Principle for Phenylboronic Acids Specific Research on this compound
Enzyme Inhibition Probes Forms reversible covalent adducts with active site residues (e.g., serine).No specific studies found.
Molecular Recognition Binds reversibly to molecules containing cis-diol groups (e.g., saccharides).No specific studies found.
Dynamic Covalent Chemistry Reversible formation of boronate esters allows for adaptable systems.No specific studies found.
Diol Sensing Binding to diols (e.g., glucose) triggers a measurable signal.No specific studies found.
Anion Sensing Lewis acid character allows for binding of anions like fluoride and cyanide.No specific studies found.

Applications in Radiochemistry

In the field of radiochemistry, particularly in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), arylboronic acids and their derivatives are crucial precursors. rsc.org PET is a powerful molecular imaging technique that utilizes compounds labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo. frontiersin.org Fluorine-18 is the most commonly used radionuclide for PET due to its favorable decay characteristics, including a half-life of 109.8 minutes and low positron energy. frontiersin.orgnih.gov

The this compound structure is of significant interest as a precursor for PET tracers. The boronic acid group can be readily converted into an aryltrifluoroborate, which can then undergo isotopic exchange with aqueous [¹⁸F]-fluoride to introduce the positron-emitting isotope. This approach provides a direct and efficient method for radiolabeling.

Furthermore, arylboronic esters derived from compounds like this compound are also valuable precursors. These can be subjected to copper-mediated radiofluorination reactions to introduce Fluorine-18. nih.gov The stability and reactivity of these precursors are critical for achieving high radiochemical yields and molar activities, which are essential for the successful application of PET tracers in clinical and research settings.

The development of novel PET tracers is a dynamic area of research, and the availability of versatile precursors is a key factor in advancing the field. While specific PET tracers derived from this compound are not yet widely reported, its chemical structure makes it a promising candidate for the development of new imaging agents for a variety of biological targets.

The incorporation of Fluorine-18 into aromatic systems is a cornerstone of PET tracer development, and difluorinated phenylboronic acid derivatives play a pivotal role in this process. rsc.org The presence of fluorine atoms on the aromatic ring can influence the metabolic stability and pharmacokinetic properties of the resulting radiotracer. The 2,6-difluoro substitution pattern is particularly noteworthy as it can sterically hinder certain metabolic pathways, potentially leading to improved in vivo stability of the tracer.

The synthesis of ¹⁸F-labeled PET tracers often involves a late-stage radiofluorination strategy, where the Fluorine-18 is introduced in one of the final steps of the synthesis. rsc.org This approach is advantageous as it minimizes the handling of radioactive materials and allows for the synthesis of the non-radioactive precursor in larger quantities. Arylboronic acids and their esters are excellent substrates for these late-stage radiofluorination reactions.

One common method for incorporating Fluorine-18 is through nucleophilic substitution on an activated aromatic ring. However, the direct radiofluorination of electron-rich aromatic rings can be challenging. In this regard, the conversion of a boronic acid to a more reactive intermediate that can readily react with [¹⁸F]-fluoride is a valuable strategy.

The table below summarizes key aspects of Fluorine-18 labeling relevant to precursors like this compound.

FeatureDescription
Radionuclide Fluorine-18 (¹⁸F)
Half-life 109.8 minutes frontiersin.orgnih.gov
Decay Mode Positron Emission (β+) frontiersin.orgnih.gov
Labeling Strategy Late-stage radiofluorination rsc.org
Precursor Type Arylboronic acids and esters
Key Reaction Nucleophilic substitution with [¹⁸F]-fluoride

The development of efficient and robust methods for the incorporation of Fluorine-18 is critical for expanding the arsenal (B13267) of available PET tracers. The unique electronic and steric properties of this compound make it a compelling building block for the synthesis of novel ¹⁸F-labeled motifs for PET imaging.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. For a compound like 2,6-Difluoro-4-(methylthio)phenylboronic acid, DFT could provide significant insights.

Molecular Modeling and Simulation

Molecular modeling techniques are essential for studying the three-dimensional structure of molecules and their interactions with other chemical species.

Modeling of Molecular Interactions with Target Structures:In medicinal chemistry, boronic acids are known to interact with biological targets such as enzymes. Molecular docking and molecular dynamics simulations could be employed to model the binding of this compound to the active sites of relevant proteins. These simulations would predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of potential therapeutic agents.

While the specific computational data for this compound is not available, the established methodologies described above represent the standard approaches that would be used to generate such knowledge. The absence of these studies in the public domain highlights a gap in the scientific literature and presents an opportunity for future research to characterize this and other similarly complex organoboron compounds.

Predictive Studies for Material Properties and Biological Probe Behavior

As of the latest literature review, specific computational and theoretical studies predicting the material properties and biological probe behavior exclusively for this compound are not available in publicly accessible scientific databases. While extensive computational research exists for the broader class of phenylboronic acids, including investigations into their electronic properties, pKa values, and interactions with biological molecules, this body of work does not currently feature dedicated predictive models or detailed research findings for the this compound isomer.

General computational methods such as Density Functional Theory (DFT) are commonly employed to predict molecular geometries, electronic structures (including HOMO/LUMO energies), and reactivity of substituted phenylboronic acids. These studies are crucial for understanding how different substituents influence properties relevant to material science and biological applications. For instance, theoretical models can predict how the electron-withdrawing nature of fluorine atoms and the presence of a methylthio group at specific positions on the phenyl ring would modulate the Lewis acidity of the boronic acid moiety, a key factor in its function as a sensor or probe.

However, without specific in silico studies on this compound, any discussion of its potential material properties—such as charge transport capabilities or non-linear optical responses—or its behavior as a biological probe for detecting specific analytes remains speculative. The generation of detailed data tables outlining predicted properties is therefore not possible at this time. Further research is required to computationally model this specific compound and elucidate its potential applications.

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2,6-Difluoro-4-(methylthio)phenylboronic acid in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would be required for a complete assignment.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidaion

¹H NMR: The proton NMR spectrum would be expected to show two key signals: one for the aromatic protons and another for the methyl protons of the thioether group. The aromatic protons, being equivalent due to the molecule's symmetry, would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The methyl protons would appear as a singlet. The integration of these signals would correspond to a 2:3 ratio.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. Signals would be observed for the methyl carbon, the four distinct aromatic carbons, and the carbon atom bonded to the boron atom. The signals for the fluorine-bearing carbons would appear as doublets due to one-bond C-F coupling, and other aromatic carbons would show smaller couplings to the fluorine atoms (two- and three-bond C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms on the aromatic ring. This signal's chemical shift would be indicative of the electronic environment created by the adjacent boronic acid and the para-methylthio substituents.

Boron NMR (¹¹B) for Characterization of Boron Environment

¹¹B NMR spectroscopy is used specifically to probe the environment of the boron atom. For a phenylboronic acid, a single, typically broad signal is expected. The chemical shift of this signal provides insight into the coordination state and geometry of the boron atom. For trigonal planar boronic acids, the chemical shift is generally observed in the range of 27-30 ppm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). The experimentally determined accurate mass can then be compared to the calculated mass for the chemical formula C₇H₇BF₂O₂S, providing strong evidence for the compound's identity.

LC-MS/MS for Compound Identification and Quantitation in Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for detecting and quantifying compounds in complex mixtures. sciex.comscirp.org The compound would first be separated from other components by liquid chromatography, and then detected by the mass spectrometer. In MS/MS, the molecular ion of the compound is selected and fragmented to produce a characteristic pattern of daughter ions, which serves as a highly specific fingerprint for identification and allows for quantification even at very low concentrations. sciex.comscirp.org

Chromatographic Separations

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound. HPLC, often coupled with a UV detector, is typically used to separate the compound from any starting materials, byproducts, or degradation products. The retention time is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate), and the peak area is proportional to its concentration, allowing for purity determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a cornerstone technique for verifying the purity of non-volatile organic compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For arylboronic acids, reverse-phase HPLC is typically employed.

In a standard analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. A C18 column (a nonpolar stationary phase) is commonly used, with a polar mobile phase, such as a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure sharp peak shapes. Detection is usually performed using a UV detector set to a wavelength where the aromatic ring absorbs strongly, typically between 254 nm and 270 nm.

The purity is calculated from the resulting chromatogram by integrating the area of the main peak corresponding to the product and comparing it to the total area of all detected peaks. Commercial batches of this compound often report purities exceeding 95-98%.

Illustrative HPLC Purity Assessment Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
12.1515.30.8Solvent Front / Minor Impurity
24.781850.597.9This compound
35.9222.71.2Anhydride / Other Impurity
Total 1888.5 100.0

This table contains hypothetical data for illustrative purposes.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, the technique is invaluable for detecting volatile byproducts and residual solvents from its synthesis.

Potential volatile impurities could include solvents used during the reaction and purification, such as tetrahydrofuran (B95107) (THF), toluene, or diethyl ether. The analysis involves heating a sample to vaporize these volatile components, which are then separated on a capillary column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For the analysis of the boronic acid itself, a derivatization step, for instance with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), would be necessary to convert the non-volatile boronic acid into a more volatile silyl (B83357) ester suitable for GC analysis.

Table of Potential Volatile Byproducts Detectable by GC

CompoundPotential OriginTypical Retention Index Range
Tetrahydrofuran (THF)Reaction Solvent600 - 700
TolueneReaction Solvent750 - 850
HexamethyldisiloxaneByproduct of silylation700 - 800
Silylated Boronic AcidDerivatized Product1500 - 1700

This table contains hypothetical data for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Spectroscopic methods that involve ultraviolet and visible light are used to probe the electronic structure of molecules. For this compound, these techniques reveal information about its conjugated system and can be used to monitor its participation in chemical reactions.

Analysis of Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region (200-400 nm) due to π → π* electronic transitions within the benzene (B151609) ring.

The substitution pattern on the phenyl ring—with two electron-withdrawing fluorine atoms, an electron-donating methylthio group, and the boronic acid group—influences the energy of these transitions and thus the position of the absorption maxima (λmax). The interplay of these groups on the conjugated π-system of the ring dictates the specific wavelengths of absorption. Compared to unsubstituted phenylboronic acid, which absorbs around 266 nm, the additional substituents on this compound are expected to cause shifts in these absorption bands.

Hypothetical UV-Vis Absorption Data in Methanol

Absorption Bandλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Associated Transition
Primary~230~9,500π → π
Secondary~275~1,200π → π (benzenoid)

This table contains hypothetical data for illustrative purposes.

Monitoring of Reaction Progress

Both UV-Vis and fluorescence spectroscopy can be employed to monitor the progress of reactions involving this compound, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.org

In a Suzuki coupling, the boronic acid is consumed as it couples with an aryl halide to form a new biaryl product. This transformation extends the conjugated π-system of the molecule, which typically results in a bathochromic (red) shift in the UV-Vis absorption spectrum to longer wavelengths. By monitoring the decrease in absorbance of the starting boronic acid or the increase in absorbance of the product at a specific wavelength, the reaction kinetics can be followed in real-time.

Similarly, changes in fluorescence can be used for monitoring. While the starting boronic acid may be weakly fluorescent or non-fluorescent, the resulting biaryl product is often highly fluorescent. unipd.itmdpi.com The rate of formation of the fluorescent product can be measured over time to determine the reaction's conversion and endpoint. rsc.orgmdpi.com This provides a sensitive method for screening reaction conditions and understanding catalytic mechanisms.

Illustrative Data for Monitoring a Suzuki Coupling Reaction

Reaction Time (min)Absorbance at Product λmaxRelative Fluorescence Intensity
00.015
100.25250
300.68690
600.95980
900.981000

This table contains hypothetical data for illustrative purposes.

Future Research Directions and Challenges

Development of Sustainable and Greener Synthetic Routes

The synthesis of arylboronic acids, including 2,6-Difluoro-4-(methylthio)phenylboronic acid, traditionally relies on methods that can be resource-intensive and generate significant waste. A primary challenge is the development of more environmentally benign synthetic protocols. Future research is directed towards minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy.

Key areas of investigation include:

Water-based Syntheses: Shifting from organic solvents to water is a cornerstone of green chemistry. researchgate.net Research into aqueous-phase synthesis of arylboronic acids is gaining traction, utilizing water's non-toxic and non-flammable properties. researchgate.net

Mechanochemistry: Solvent-free synthetic methods, such as mechanochemical grinding, offer a facile and environmentally friendly alternative for the formation of boronic acid esters, which are precursors to boronic acids. rsc.org

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields and purity while minimizing waste. The application of flow chemistry to borylation reactions is a promising avenue for scalable and safer production. nih.gov

Catalytic C-H Borylation: Direct C-H borylation of arenes, catalyzed by transition metals like iridium, presents a highly atom-economical route, avoiding the need for pre-functionalized starting materials such as aryl halides. acs.org

These greener approaches aim to reduce the environmental footprint associated with the production of valuable chemical building blocks like this compound.

Synthetic ApproachKey AdvantagesResearch Focus
Aqueous Synthesis Reduced toxicity, improved safety, environmentally benign. researchgate.netDevelopment of water-soluble catalysts and reagents.
Mechanochemistry Solvent-free, high efficiency, simple work-up. rsc.orgBroadening the substrate scope and scalability.
Flow Chemistry Enhanced safety, scalability, and process control. nih.govOptimization of reactor design and reaction conditions.
C-H Borylation High atom economy, reduced synthetic steps. acs.orgImproving catalyst efficiency and regioselectivity.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of this compound is largely defined by its participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While palladium-based catalysts have been extensively used, future research is focused on developing novel catalytic systems that offer improved performance and sustainability.

Priorities in this area include:

Non-Precious Metal Catalysis: The high cost and environmental concerns associated with precious metals like palladium are driving the exploration of earth-abundant alternatives such as nickel, copper, and iron. nih.gov Nickel-based catalysts, for instance, have shown promise for coupling challenging substrates. nih.gov

Ligand Design: The development of sophisticated ligands is crucial for modulating the activity and selectivity of metal catalysts. mdpi.com Research into ligands that can promote challenging couplings, operate at low catalyst loadings, and function under mild conditions is ongoing. nih.gov

Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. rsc.org Dual catalytic systems combining a photocatalyst with a metal catalyst can enable novel transformations and improve reaction efficiency. mdpi.com

These advancements in catalysis will not only enhance the efficiency of reactions involving this compound but also expand the scope of its applications in organic synthesis.

Design of Advanced Derivatives with Tailored Functional Properties

The structural framework of this compound provides a versatile scaffold for the design of new molecules with specific, tailored properties. The fluorine and methylthio groups already impart distinct electronic characteristics, but further derivatization could lead to advanced materials and probes.

Future design strategies may focus on:

Fluorophores and Molecular Probes: By incorporating chromophoric or fluorophoric moieties, derivatives of this compound could be developed for applications in bioimaging and sensing. Boron-containing fluorophores are a well-established class of compounds with diverse applications. mdpi.com

Materials for Organic Electronics: Arylboronic acids and their derivatives are precursors to conjugated organic materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemicalbook.com Tailoring the electronic properties of the core structure could lead to materials with improved performance.

Pharmaceutical Scaffolds: The boronic acid functional group is a key feature in several approved drugs. Designing derivatives of this compound could lead to new pharmacologically active compounds, leveraging the unique properties of the difluoro and methylthio substitution pattern. mdpi.com

The synthesis and characterization of such advanced derivatives represent a significant area for future research, bridging synthetic chemistry with materials science and medicinal chemistry.

Derivative ClassPotential ApplicationKey Design Strategy
Fluorophores Bioimaging, Chemical Sensing mdpi.comIntroduction of extended π-conjugated systems.
Organic Electronics OLEDs, OPVs chemicalbook.comTuning of HOMO/LUMO energy levels through substitution.
Pharmaceuticals Drug Discovery mdpi.comBioisosteric replacements and pharmacophore elaboration.

Integration into Complex Multistep Synthesis of High-Value Compounds

A major challenge in organic synthesis is the efficient construction of complex molecules. Boronic acids are valuable intermediates, but their functional group tolerance can be a limitation in lengthy synthetic sequences. The development of robust protecting group strategies is essential for the broader application of compounds like this compound.

Key advancements in this area include:

Boronic Acid Surrogates: The use of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, allows the boron functionality to be carried through multiple synthetic steps. nih.gov These protected forms are stable to a wide range of reaction conditions and can be deprotected under mild conditions when needed. nih.gov

One-Pot and Tandem Reactions: Designing synthetic routes that combine multiple transformations in a single pot or in a tandem sequence can significantly improve efficiency and reduce waste. rsc.orgnih.gov Integrating the formation and subsequent reaction of this compound into such processes is a key goal.

The ability to reliably incorporate this building block into complex synthetic pathways will be critical for accessing novel pharmaceuticals, agrochemicals, and materials.

Frontiers in Interdisciplinary Applications and Methodological Advancements

The unique properties of this compound position it at the interface of several scientific disciplines. Future research will likely see its application in new and emerging areas, driven by methodological advancements.

Potential frontiers include:

Chemical Biology: Boronic acids are known to interact with diols, a feature that has been exploited in the development of sensors for carbohydrates and glycoproteins. Derivatives of this compound could be designed as probes to study biological systems.

Radiochemistry: Arylboronic esters are precursors for the one-step synthesis of radiolabeled aryltrifluoroborates for use in Positron Emission Tomography (PET) imaging. ubc.ca The development of [¹⁸F]-labeled derivatives of this compound could provide new tools for medical diagnostics. ubc.ca

Supramolecular Chemistry: The boronic acid moiety can participate in the formation of dynamic covalent bonds, making it a valuable component for the construction of self-assembling systems, functional polymers, and responsive materials.

Continued innovation in synthetic methodologies and a deeper understanding of the compound's fundamental properties will be essential for realizing its full potential in these and other interdisciplinary fields.

Q & A

(Basic) What are the optimal synthetic routes for preparing 2,6-Difluoro-4-(methylthio)phenylboronic acid, and how does its methylthio substituent influence purification?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura coupling precursors , where halogenated intermediates (e.g., bromo or iodo derivatives) are reacted with bis(pinacolato)diboron under palladium catalysis. The methylthio group introduces steric and electronic challenges during purification. Recrystallization in polar aprotic solvents (e.g., THF/water mixtures) is recommended due to the compound’s moderate solubility in organic solvents . The fluorine substituents increase crystallinity, as seen in related compounds with melting points of 155–160°C .

(Advanced) How do the fluorine and methylthio substituents affect the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing fluorine atoms at the 2,6-positions enhance the boronic acid’s Lewis acidity, promoting faster transmetallation in Suzuki reactions. The methylthio group at the 4-position exerts a mesomeric effect, slightly donating electron density to the boron center, which stabilizes intermediates. Computational studies (DFT) on analogous trifluoromethylphenylboronic acids show that substituent positioning alters charge distribution at boron by 0.2–0.3 eV, impacting catalytic turnover . Experimental validation via NMR titration (e.g., with diols) can quantify Lewis acidity .

(Advanced) How can researchers resolve contradictions in reported stability data for fluorinated phenylboronic acids under aqueous vs. anhydrous conditions?

Methodological Answer:
Discrepancies often arise from pH-dependent hydrolysis . For this compound, stability in aqueous media is enhanced at pH 7–8 due to reduced boronate ester formation. Under acidic conditions (pH < 5), rapid hydrolysis occurs. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) can monitor degradation products, while Karl Fischer titration quantifies water content in anhydrous batches . Comparative studies with 3-fluorophenylboronic acid show a 30% longer half-life for the 2,6-difluoro analog in PBS buffer .

(Basic) What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR : Fluorine peaks appear as doublets (²J coupling ≈ 12 Hz) at δ 110–120 ppm (¹⁹F), while methylthio protons resonate at δ 2.5–3.0 ppm (¹H) .
  • LC-MS (ESI+) : Molecular ion [M+H]+ expected at m/z 232.1 (calculated for C₇H₆BF₂O₂S).
  • Elemental Analysis : Acceptable boron content ranges from 4.5–4.7% .

(Advanced) What methodologies assess the compound’s potential in biomolecular interactions, such as diol-binding for drug delivery?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold sensor chip to measure binding kinetics with diol-containing biomolecules (e.g., glycoproteins).
  • Fluorescence Quenching Assays : Monitor interactions with fluorescently labeled lectins (e.g., concanavalin A) in pH 7.4 buffer .
  • In Vitro Cytotoxicity : MTT assays in HEK-293 cells (IC₅₀ > 100 μM indicates low toxicity for drug carrier applications) .

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2,6-Difluoro-4-(methylthio)phenylboronic acid

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